N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide is a chemical compound belonging to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound, in particular, features a methyl group at the 5-position of the tetrazole ring and an ethyl prop-2-enamide moiety attached to the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 5-methyl-1H-1,2,3,4-tetrazole with 2-chloroethyl prop-2-enamide under basic conditions.
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction between 5-methyl-1H-1,2,3,4-tetrazole and 2-chloroethyl prop-2-enamide in the presence of a base.
Green Chemistry Approaches: Eco-friendly methods, such as using water as a solvent and employing catalysts, can be employed to synthesize this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the prop-2-enamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduced forms of the compound, such as amines and alcohols.
Substitution: Substituted derivatives with different functional groups attached to the tetrazole ring or the prop-2-enamide moiety.
Scientific Research Applications
Chemistry: N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as a bioactive molecule in various biological assays, including antimicrobial and anticancer activities. Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer. Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
5-Methyl-1H-1,2,3,4-tetrazole: The parent compound without the prop-2-enamide moiety.
2-(5-Methyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid: A related compound with an acetic acid group instead of the prop-2-enamide moiety.
1-Methyl-1H-1,2,3,4-tetrazol-5-amine: A tetrazole derivative with an amine group at the 5-position.
Uniqueness: N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds
Properties
IUPAC Name |
N-[2-(5-methyltetrazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-3-7(13)8-4-5-12-6(2)9-10-11-12/h3H,1,4-5H2,2H3,(H,8,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAPJKXDMQXKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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